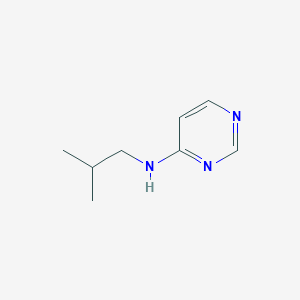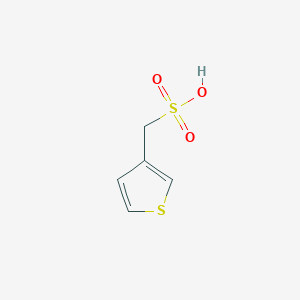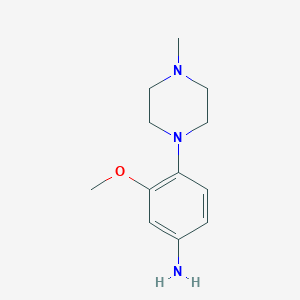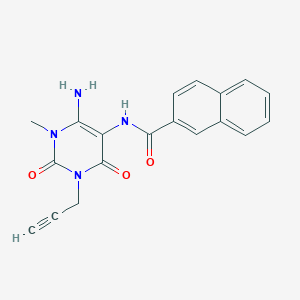
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil, also known as MNCPAU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of uracil derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth and proliferation. Additionally, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer properties, which make it a potential candidate for the development of new cancer therapies. Additionally, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been extensively studied and optimized for synthesis, making it readily available for lab experiments. However, one of the limitations of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is its potential toxicity, which needs to be carefully evaluated before its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. One of the main directions is the development of new cancer therapies based on 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil and its potential applications in other fields such as inflammation and autoimmune diseases. Furthermore, the potential toxicity of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil needs to be carefully evaluated to ensure its safe use in lab experiments and potential clinical applications.
Synthesemethoden
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil can be synthesized using a multistep process that involves the reaction of 2-naphthyl isocyanate with 1-methyl-3-(2-propynyl) uracil in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form the final compound, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. This synthesis method has been extensively studied and optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is in the field of cancer research. Studies have shown that 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has potent anticancer properties and can inhibit the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
197075-93-7 |
|---|---|
Produktname |
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil |
Molekularformel |
C19H16N4O3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-3-10-23-18(25)15(16(20)22(2)19(23)26)21-17(24)14-9-8-12-6-4-5-7-13(12)11-14/h1,4-9,11H,10,20H2,2H3,(H,21,24) |
InChI-Schlüssel |
HSNUFGFXYCAQHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Synonyme |
2-Naphthalenecarboxamide, N-[6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-(2-propynyl)-5-pyrimidinyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



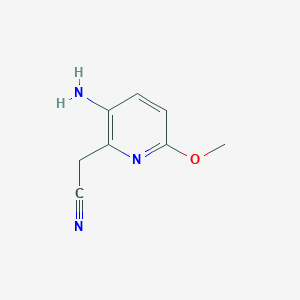



![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)




